molecular formula C15H20N2O4 B13505884 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid

Cat. No.: B13505884
M. Wt: 292.33 g/mol
InChI Key: RDPPBWNFCRRWBC-UHFFFAOYSA-N
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Description

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the piperazine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid typically involves the reaction of piperazine with benzyl chloroformate to introduce the benzyloxycarbonyl group. This is followed by the reaction with a suitable propanoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce free piperazine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the piperazine ring to interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and potential biological activities. Its propanoic acid moiety provides additional reactivity compared to similar compounds with acetic acid moieties .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

2-(4-phenylmethoxycarbonylpiperazin-1-yl)propanoic acid

InChI

InChI=1S/C15H20N2O4/c1-12(14(18)19)16-7-9-17(10-8-16)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19)

InChI Key

RDPPBWNFCRRWBC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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